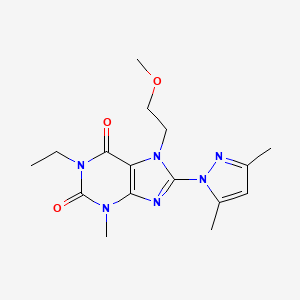

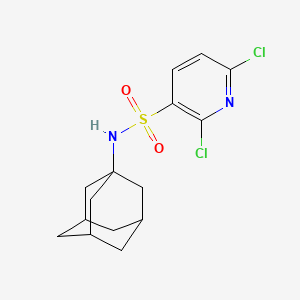

![molecular formula C21H19FN2O5 B2903876 Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-93-2](/img/structure/B2903876.png)

Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is a chemical compound with the CAS Number: 69065-98-1 . It has a molecular weight of 211.19 and its IUPAC name is ethyl (2-fluoroanilino)(oxo)acetate . The compound is stored in a sealed, dry environment at room temperature . It is available in liquid, solid, or semi-solid form .

Molecular Structure Analysis

The InChI code for Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is 1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) . The InChI key is HCDBPTNQEKPGQP-UHFFFAOYSA-N .It is shipped at normal temperature . The storage temperature is room temperature, and it should be kept sealed in a dry environment .

Wirkmechanismus

Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate exerts its effects through multiple mechanisms of action. One of the primary mechanisms of action is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to reduce inflammation by reducing the production of pro-inflammatory cytokines. In the brain, this compound has been shown to reduce oxidative stress and inflammation, which may have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is that it is a synthetic compound that can be easily synthesized in the lab. This compound has also been shown to have high purity and stability, making it a reliable compound for research purposes. One of the limitations of this compound is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.

Zukünftige Richtungen

There are several future directions for research on Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate. One area of interest is the potential use of this compound in combination with other drugs for cancer treatment. This compound may also have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to establish the safety and efficacy of this compound in humans and to explore its potential therapeutic applications in various diseases.

Synthesemethoden

Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2-fluoroaniline with ethyl acetoacetate to form 2-(2-fluoroanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with isoquinoline-5-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to maximize yield and purity, making it a viable compound for research purposes.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.

Safety and Hazards

The safety information for Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate includes several hazard statements: H302-H319-H372-H410 . This means it is harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . The precautionary statements include P260-P264-P273-P301+P312-P305+P351+P338-P314 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, avoiding release to the environment, and seeking medical advice/attention if you feel unwell .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5/c1-2-28-20(26)13-29-18-9-5-6-15-14(18)10-11-24(21(15)27)12-19(25)23-17-8-4-3-7-16(17)22/h3-11H,2,12-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHWFMZGALPATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

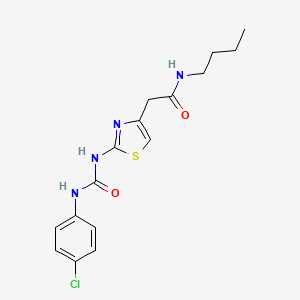

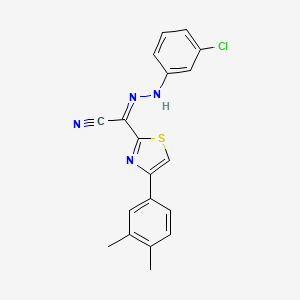

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2903793.png)

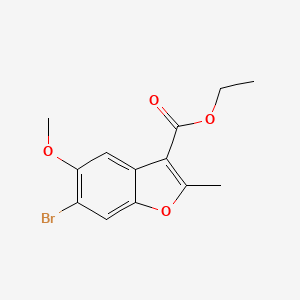

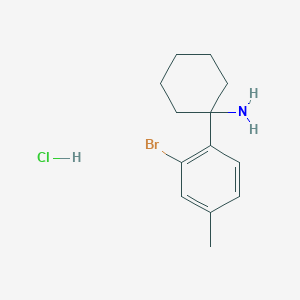

![1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2903795.png)

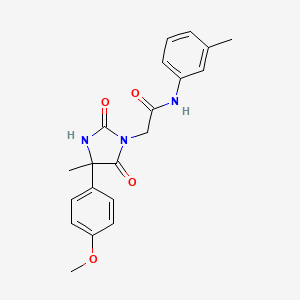

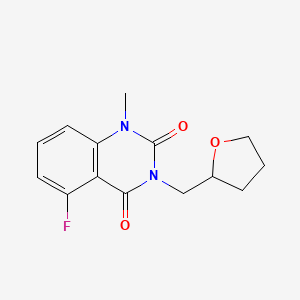

![N-(3-methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2903796.png)

![7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one](/img/structure/B2903803.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2903808.png)

![5-(4-Methoxypyrimidin-2-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2903812.png)